molecular formula C18H17NO3 B2457150 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione CAS No. 620932-20-9

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione

Cat. No.: B2457150
CAS No.: 620932-20-9
M. Wt: 295.338
InChI Key: QLYGFKZPJQSCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Alkylation: The indole core is alkylated using 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the dione functionality at the 2,3-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione involves its interaction with specific molecular targets. The phenoxypropyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione stands out due to its unique indole core structure and the presence of the dione functionality

Properties

IUPAC Name

7-methyl-1-(3-phenoxypropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGFKZPJQSCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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